Bifendate
Overview
Description
Bifendate, also known as dimethyl 7,7’-dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-dicarboxylate, is a synthetic compound derived from traditional Chinese medicine. It is primarily used as a hepatoprotective agent, which means it helps protect the liver from damage. This compound has been widely used in China for the treatment of chronic hepatitis and other liver-related conditions due to its low cost and minimal side effects .
Mechanism of Action
Target of Action
Bifendate, a synthetic compound derived from traditional Chinese medicine, specifically the plant Schisandra chinensis, primarily targets the liver . As a hepatoprotective agent, it exhibits protective and regenerative properties .
Mode of Action
The mechanism of action of this compound is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, this compound helps to protect liver cells from oxidative stress and subsequent damage . Additionally, this compound has been shown to enhance the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues . Another important aspect of this compound’s mechanism of action is its ability to promote the regeneration of liver cells, thus aiding in the recovery of liver function in patients with chronic liver diseases .
Biochemical Pathways
this compound’s action involves multiple biochemical pathways. It inhibits lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . It also enhances the activity of antioxidant enzymes and modulates the immune response . Furthermore, it promotes the regeneration of liver cells .
Pharmacokinetics
The standard dosage and duration of treatment can vary depending on the specific condition being treated and the patient’s overall health . The onset of action for this compound can vary, with some patients experiencing improvement in symptoms within a few weeks of starting treatment, while others may require longer periods to see significant changes .
Result of Action
this compound’s action results in a significant impact on liver health . It protects liver cells from oxidative stress and subsequent damage, enhances the activity of antioxidant enzymes, reduces inflammation, and promotes the regeneration of liver cells . These diverse mechanisms offer a multifaceted approach to liver protection and regeneration .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high doses of this compound can cause an acute elevation in serum and hepatic triglyceride levels . Therefore, the dosage and administration of this compound should be carefully managed to ensure optimal therapeutic effects .
Biochemical Analysis
Biochemical Properties
Bifendate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate the genes involved in acute liver injury .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to regulate dysfunction modules through ncRNA (SNORD43 and RNU11) .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. It has been observed that this compound has long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found that administration of this compound to Thioacetamide (TAA) treated group induced significant improvement of liver function tests .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. It has effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bifendate is synthesized through a multi-step process involving the reaction of 4,4’-bibenzo[d][1,3]dioxole with various reagents. The synthetic route typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is formed by coupling two benzene rings through a suitable coupling reaction.
Introduction of methoxy groups: Methoxy groups are introduced at the 7 and 7’ positions of the biphenyl core through methylation reactions.
Carboxylation: Carboxyl groups are introduced at the 5 and 5’ positions of the biphenyl core through carboxylation reactions.
Esterification: The carboxyl groups are esterified to form the final dimethyl ester product
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Bifendate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: This compound can undergo substitution reactions where the methoxy or ester groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bifendate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biphenyl derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and its potential as a hepatoprotective agent.
Medicine: Widely used in the treatment of chronic hepatitis and liver cirrhosis. .
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
Bifendate is unique among hepatoprotective agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Schisandrin C: Another hepatoprotective agent derived from Schisandra chinensis, with a different chemical structure but similar liver-protective effects.
Silymarin: A flavonoid complex derived from milk thistle, used for liver protection but with a different mechanism of action.
Ursodeoxycholic acid: A bile acid used to treat liver diseases, with a different chemical structure and mechanism of action .
This compound stands out due to its synthetic origin, specific inhibition of lipid peroxidation, and promotion of liver cell regeneration, making it a valuable compound in the treatment of liver diseases .
Properties
IUPAC Name |
methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOMFYRADAWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223736 | |
Record name | Bifendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-69-3 | |
Record name | Bifendate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifendate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFENDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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